molecular formula C12H17N3O2 B2395307 Tert-butyl 3-(pyrazin-2-yl)azetidine-1-carboxylate CAS No. 1146085-63-3

Tert-butyl 3-(pyrazin-2-yl)azetidine-1-carboxylate

Cat. No.: B2395307
CAS No.: 1146085-63-3
M. Wt: 235.287
InChI Key: YTSHVPYURYQVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-pyrazin-2-ylazetidine-1-carboxylate typically involves the reaction of pyrazine derivatives with azetidine carboxylate precursors under controlled conditions. One common method involves the use of tert-butyl 3-azetidinecarboxylate and pyrazine-2-carboxylic acid . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of tert-butyl 3-pyrazin-2-ylazetidine-1-carboxylate may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Properties

IUPAC Name

tert-butyl 3-pyrazin-2-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-7-9(8-15)10-6-13-4-5-14-10/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSHVPYURYQVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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